molecular formula C16H22N4O2S B2694816 tert-butyl N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)carbamate CAS No. 2320464-21-7

tert-butyl N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)carbamate

Cat. No.: B2694816
CAS No.: 2320464-21-7
M. Wt: 334.44
InChI Key: FKZUGEONYKNIGV-UHFFFAOYSA-N
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Description

tert-butyl N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)carbamate: is a complex organic compound that features a thiazolopyridine moiety fused with a piperidine ring, and a tert-butyl carbamate group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)carbamate typically involves multi-step organic reactionsSpecific reaction conditions such as the use of catalysts, solvents, and temperature control are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It can be used in assays to investigate its binding affinity and activity against specific enzymes or receptors .

Medicine: In medicine, this compound is explored for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The thiazolopyridine moiety may bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

  • tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)­amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}­ethyl)­carbamate
  • tert-butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate
  • tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)­amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}­ethyl)­carbamate

Uniqueness: What sets tert-butyl N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)carbamate apart from similar compounds is its unique combination of the thiazolopyridine and piperidine moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-16(2,3)22-15(21)18-11-6-9-20(10-7-11)14-19-12-5-4-8-17-13(12)23-14/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZUGEONYKNIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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